REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:8]([OH:10])=O)[CH:2]=1.[P:11]([OH:14])([OH:13])[OH:12].P(Cl)(Cl)Cl>ClC1C=CC=CC=1>[CH:5]1[CH:6]=[N:1][CH:2]=[C:3]([CH2:7][C:8]([P:11]([OH:14])([OH:13])=[O:12])([P:11]([OH:14])([OH:13])=[O:12])[OH:10])[CH:4]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
35.5 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
58.97 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
87.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1.0 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a yellowish rigid, thick mass
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The solvent was decanted
|
Type
|
ADDITION
|
Details
|
Demineralized water (200 ml) was added to the reaction mass
|
Type
|
TEMPERATURE
|
Details
|
refluxed azeotropically
|
Type
|
CUSTOM
|
Details
|
to remove residual chlorobenzene
|
Type
|
FILTRATION
|
Details
|
Filtered through hyflo bed while hot,
|
Type
|
WASH
|
Details
|
washed with hot demineralized water
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass was cooled to 0-5° C.
|
Type
|
FILTRATION
|
Details
|
filtered the solid
|
Type
|
WASH
|
Details
|
washed
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |